

Application Note: Designing a PROTAC Linker for Lenalidomide-Acetylene-C5-COOH

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Compound of Interest

Compound Name: *Lenalidomide-acetylene-C5-COOH*

Cat. No.: *B2627582*

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Introduction

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a groundbreaking therapeutic modality in drug discovery.[1][2] These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4][5] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[6][7] Unlike traditional inhibitors that only block a protein's function, PROTACs can eliminate the target protein entirely, offering potential advantages in potency, selectivity, and overcoming drug resistance.

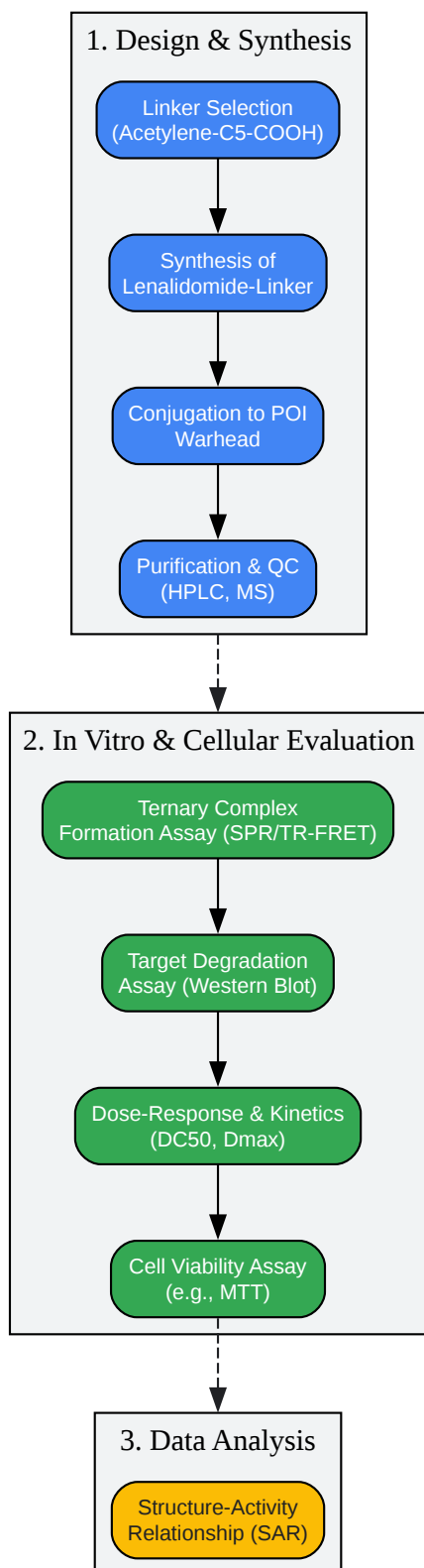
The linker is a critical component of a PROTAC, playing a crucial role in its efficacy by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[8][9] Linker properties such as length, rigidity, and chemical composition must be carefully optimized to ensure proper spatial orientation between the POI and the E3 ligase.[2][9][10]

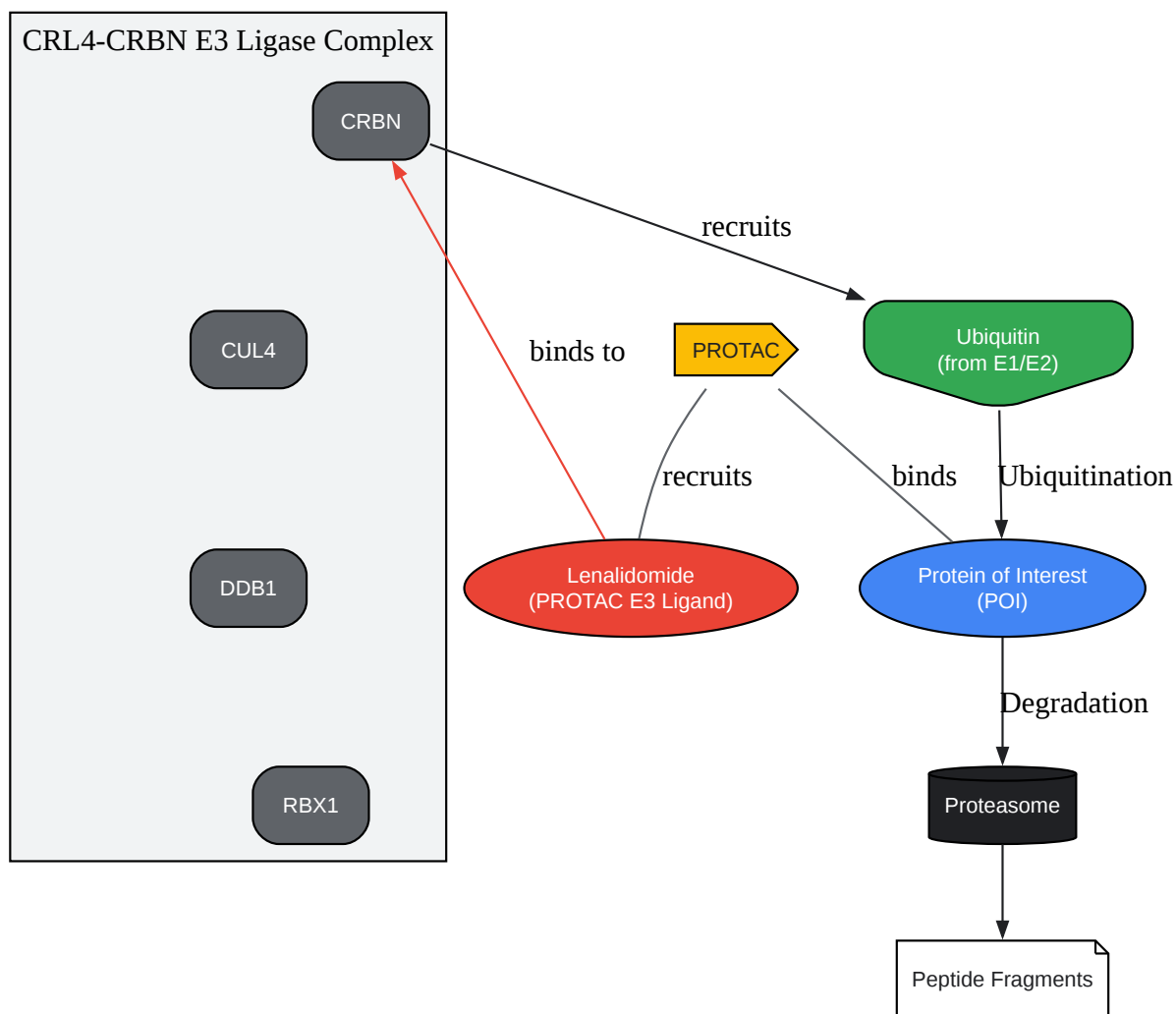
This application note details the design, synthesis, and evaluation of a PROTAC that incorporates Lenalidomide as the E3 ligase-recruiting ligand. Lenalidomide binds to the Cereblon (CRBN) E3 ligase complex (CRL4-CRBN), a well-validated ligase for PROTAC development.[5][11][12][13] The linker design is based on a C5 alkyl chain containing an acetylene group and a terminal carboxylic acid (COOH) for conjugation to a POI-binding ligand. This design provides a balance of flexibility from the alkyl chain and rigidity from the acetylene

moiety, while the terminal acid allows for straightforward amide bond formation with a warhead containing a primary or secondary amine.

Design and Synthesis Workflow

The overall workflow for designing and evaluating this PROTAC involves several key stages, from initial design and chemical synthesis to comprehensive biological evaluation.





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